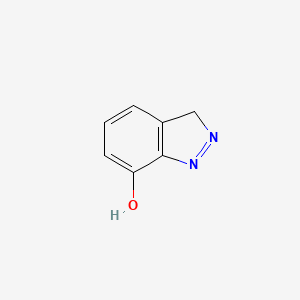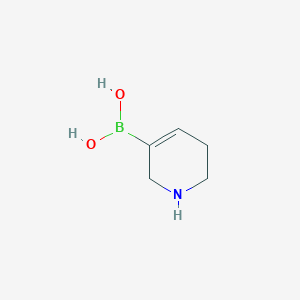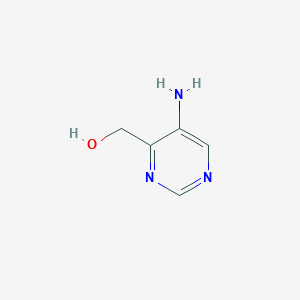
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C4H6BNO2 and a molecular weight of 110.91 g/mol . This compound is characterized by the presence of a boronic acid group and a nitrile group attached to a conjugated alkene system. It is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of (E)-3-cyanoprop-1-en-1-yne followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: (E)-3-cyanoprop-1-en-1-yne is treated with a borane reagent, such as borane-tetrahydrofuran complex, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran or dimethylformamide), and inert atmosphere (e.g., nitrogen or argon).
Oxidation: Hydrogen peroxide, base (e.g., sodium hydroxide), and solvent (e.g., water or methanol).
Reduction: Lithium aluminum hydride, solvent (e.g., diethyl ether or tetrahydrofuran).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl-aryl compounds.
Oxidation: Formation of boronic esters or borate esters.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
(E)-(3-Cyanoprop-1-en-1-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar to (E)-(3-Cyanoprop-1-en-1-yl)boronic acid, phenylboronic acid is used in Suzuki-Miyaura coupling reactions but lacks the nitrile group.
Vinylboronic Acid: This compound also participates in Suzuki-Miyaura coupling but has a vinyl group instead of a conjugated alkene system with a nitrile group.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a nitrile group attached to a conjugated alkene system. This structural feature imparts distinct reactivity and allows for the formation of diverse products in organic synthesis .
Propriétés
Numéro CAS |
195379-24-9 |
|---|---|
Formule moléculaire |
C4H6BNO2 |
Poids moléculaire |
110.91 g/mol |
Nom IUPAC |
[(E)-3-cyanoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+ |
Clé InChI |
CCGDXRIQNUFRPQ-HNQUOIGGSA-N |
SMILES isomérique |
B(/C=C/CC#N)(O)O |
SMILES canonique |
B(C=CCC#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)



![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)



![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)


![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)


